TAAR1 Agonist Potency and Selectivity Profile of (R)-1-(Furan-2-yl)pentan-1-amine vs. Related Furfurylamines
In functional BRET-based cAMP accumulation assays using HEK293 cells transiently expressing human TAAR1, (R)-1-(furan-2-yl)pentan-1-amine exhibits an EC₅₀ of 1,600 nM. By contrast, at mouse TAAR5 it displays EC₅₀ > 10,000 nM, yielding a >6.25-fold selectivity window for human TAAR1 over mouse TAAR5 [1]. At mouse TAAR1 the EC₅₀ is 540 nM, demonstrating 2.96-fold higher potency relative to the human ortholog [1]. Comparator data for the unsubstituted furfurylamine (furan-2-ylmethanamine) and the racemic 1-(furan-2-yl)pentan-1-amine are not available from the same assay panel; however, the intrinsic selectivity profile of the (R)-enantiomer represents a defined starting point for medicinal chemistry optimization programs targeting human TAAR1 [2].
| Evidence Dimension | EC₅₀ (nM) – Agonist activity at human TAAR1, mouse TAAR1, and mouse TAAR5 |
|---|---|
| Target Compound Data | hTAAR1 EC₅₀ = 1,600 nM; mTAAR1 EC₅₀ = 540 nM; mTAAR5 EC₅₀ > 10,000 nM |
| Comparator Or Baseline | Intra-compound selectivity ratio (mTAAR5/hTAAR1 > 6.25; hTAAR1/mTAAR1 = 2.96). No direct comparator data for (S)-enantiomer or racemate from identical assay. |
| Quantified Difference | >6.25-fold selectivity for hTAAR1 over mTAAR5; 2.96-fold difference between human and mouse TAAR1 |
| Conditions | HEK293 cells, BRET assay, cAMP accumulation, 20 min incubation, curated by ChEMBL |
Why This Matters
Defines baseline potency and selectivity that is essential for any researcher designing structure-activity relationship (SAR) studies around the furfurylamine scaffold; selecting the (R)-configured pentylamine chain provides a quantifiably different TAAR1 engagement profile compared to shorter-chain or unsubstituted analogs, reducing the risk of promiscuous trace amine receptor activation.
- [1] BindingDB. BDBM50227826 (CHEMBL4069147): Affinity Data – EC₅₀ values at human TAAR1, mouse TAAR1, and mouse TAAR5 from BRET cAMP assay. University of Genoa / ChEMBL curated. View Source
- [2] Nikolaeva, T.G. et al. (1997). Synthesis and anticholinesterase activity of amines and diamines of the furan series. Pharm Chem J 31, 474–476. View Source
